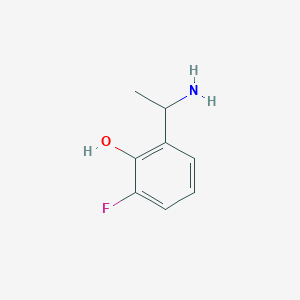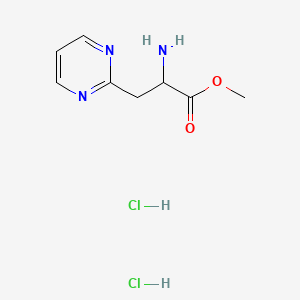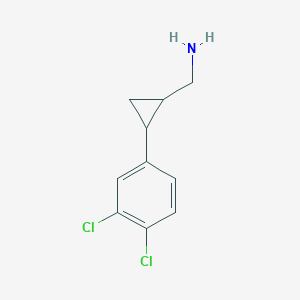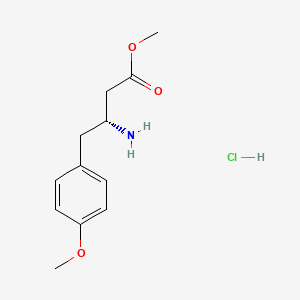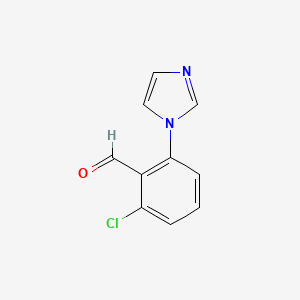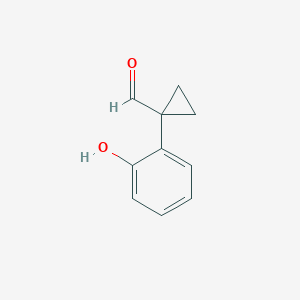
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 2,4-dimethylphenyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. Common methods include:
Cyclopropanation: Using diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to form the cyclopropane ring.
Amination: Introducing the amine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Biochemical Probes: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Phenylcyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.
Aminocyclopropanes: Cyclopropane compounds with amine groups.
Uniqueness
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other cyclopropane derivatives.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(8(2)5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
Clave InChI |
KAUJWCLOSGPMGF-WDEREUQCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)

![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

